molecular formula C18H18BrNO4 B4210132 2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B4210132
M. Wt: 392.2 g/mol
InChI Key: ABHBHGLDWQZBKF-UHFFFAOYSA-N
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Description

2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2,5-dimethylphenol to form 4-bromo-2,5-dimethylphenol.

    Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Amidation: The phenoxy intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of an acylating agent to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy and benzodioxin moieties.

    Reduction: Reduction reactions could target the bromine atom or the acetamide group.

    Substitution: The bromine atom in the phenoxy ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while substitution reactions could introduce various functional groups into the phenoxy ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific application. For example, if used as a drug, it would interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: can be compared with other phenoxyacetamide derivatives and benzodioxin-containing compounds.

Uniqueness

    Structural Features: The combination of the phenoxy and benzodioxin moieties in a single molecule is unique and may confer specific properties.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity.

Properties

IUPAC Name

2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-11-8-16(12(2)7-14(11)19)24-10-18(21)20-13-3-4-15-17(9-13)23-6-5-22-15/h3-4,7-9H,5-6,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHBHGLDWQZBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-2,5-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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